molecular formula C27H32N4O2S B6584373 1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide CAS No. 1185006-63-6

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide

Cat. No. B6584373
CAS RN: 1185006-63-6
M. Wt: 476.6 g/mol
InChI Key: WHQABCHMGGOMLN-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They are often used as versatile synthons in the preparation of various other compounds .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-hydrazino-3-benzyl quinazolin-4(3H)-one with different dithiocarbamic acid methyl ester derivatives . The key intermediate, 3-benzyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, is obtained by the reaction of benzyl amine with carbon disulphide and sodium hydroxide in dimethyl sulphoxide to give sodium dithiocarbamate . This is then methylated with dimethyl sulphate to yield the dithiocarbamic acid methyl ester, and condensation with methyl anthranilate in ethanol yields the desired compound via the thiourea intermediate .


Molecular Structure Analysis

The molecular structure of this compound would be expected to show peaks due to thiosemicarbazides, carbonyl (C=O), NH and aryl groups in its IR, and 1H- and 13C-NMR spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic displacement reactions and condensation reactions . The SH group of the intermediate compound is methylated in a favourable nucleophilic displacement reaction with hydrazine hydrate .

Future Directions

Thieno[3,2-d]pyrimidines and their derivatives are an active area of research due to their diverse biological activities . Future research may focus on exploring the biological activities of this specific compound and its potential applications in medicinal chemistry.

properties

IUPAC Name

1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O2S/c32-25(28-15-11-20-7-3-1-4-8-20)22-12-16-30(17-13-22)27-29-23-14-18-34-24(23)26(33)31(27)19-21-9-5-2-6-10-21/h2,5-7,9-10,14,18,22H,1,3-4,8,11-13,15-17,19H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQABCHMGGOMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=CC=C5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide

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